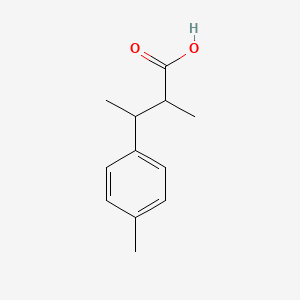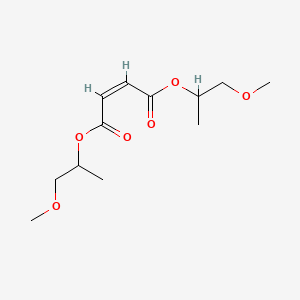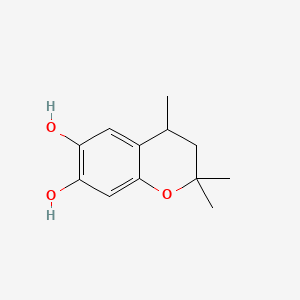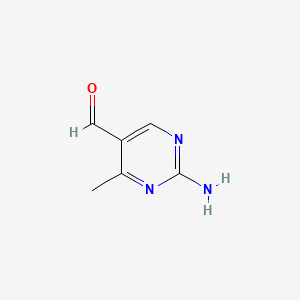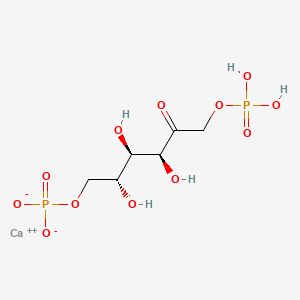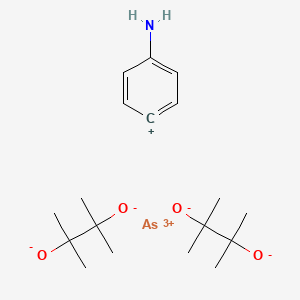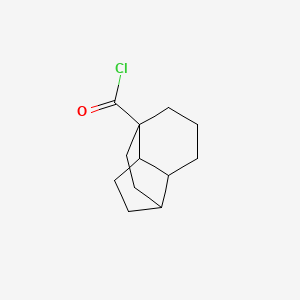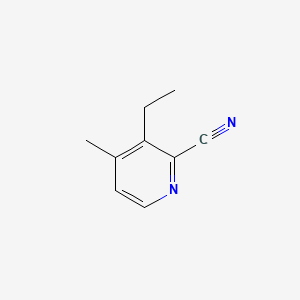
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-) is an organometallic compound with the chemical formula C66H108O12S3Zr and a molecular weight of 1182.22 g/mol . This compound is known for its excellent thermal stability, solubility, and plasticizing properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-) typically involves the reaction of dodecylbenzenesulfonic acid with anhydrous zirconium chloride in an organic solvent . The reaction is usually carried out at room temperature, and the product is obtained through solvent distillation or crystallization methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organometallic derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in polymerization reactions due to its ability to enhance the thermal stability and mechanical properties of polymers .
Biology and Medicine
In biological and medical research, it is explored for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability .
Industry
Industrially, Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-) is used as a heat stabilizer, light stabilizer, and antioxidant in plastics, rubber, textiles, paints, and coatings .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as polymer chains in plastics, enhancing their thermal and oxidative stability . The pathways involved include the stabilization of free radicals and the prevention of oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
- Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(octylbenzenesulfonato-)
- Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(nonylbenzenesulfonato-)
Uniqueness
Compared to similar compounds, Zirconium, 2,2-bis(2-propenyloxy-.kappa.O)methyl-1-butanolato-.kappa.Otris(dodecylbenzenesulfonato-) stands out due to its superior thermal stability and solubility, making it more effective as a stabilizer and plasticizer in various applications .
Properties
CAS No. |
109766-35-0 |
|---|---|
Molecular Formula |
C66H112O12S3Zr |
Molecular Weight |
1285.0 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;4-dodecylbenzenesulfonic acid;zirconium |
InChI |
InChI=1S/3C18H30O3S.C12H22O3.Zr/c3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*13-16H,2-12H2,1H3,(H,19,20,21);4-5,13H,1-2,6-11H2,3H3; |
InChI Key |
CAWRZKUIHRTNMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCC(CO)(COCC=C)COCC=C.[Zr] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCC(CO)(COCC=C)COCC=C.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


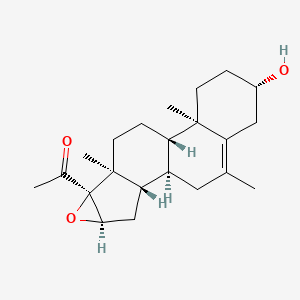
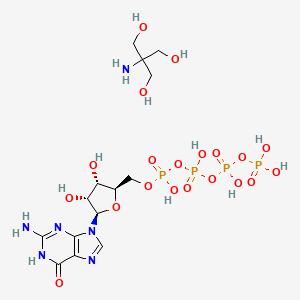
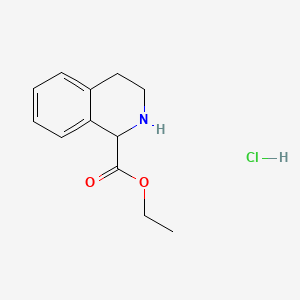
![2-Ethyloxazolo[4,5-c]pyridine](/img/structure/B561212.png)
